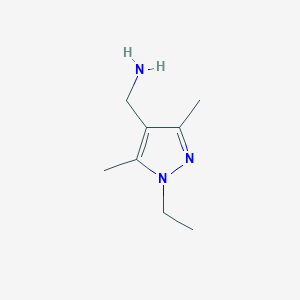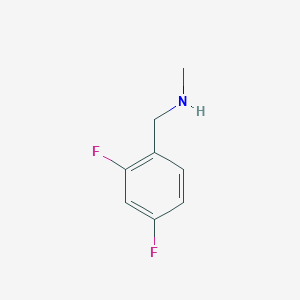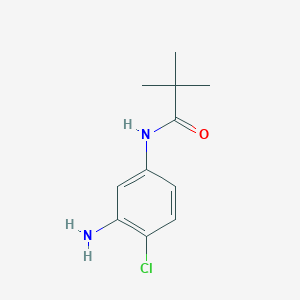
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is a compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their diverse range of biological activities, which include antimicrobial, antiarrhythmic, serotonin antagonist, antianxiety, and antitumor properties. The presence of the amino and fluorophenyl groups on the thiophene ring is a common structural motif that is often modified to explore the relationship between structure and activity in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was achieved using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized by condensation of an isocyanate with an aminomorpholino-indazole derivative . These methods highlight the versatility of synthetic approaches in creating thiophene derivatives with varying substituents.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their biological activity. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined to aid in understanding its antitumor activity . Similarly, the conformational analysis of N-glycosyl-thiophene-2-carboxamides was investigated, revealing that the pyranose rings adopted the expected 4C1 conformations and that Z-anti structures were predominant . These studies underscore the importance of molecular structure in the design of biologically active compounds.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that are essential for their biological functions. The novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives were screened for their antimicrobial activity, demonstrating the chemical reactivity of these compounds . Additionally, a series of novel thiophene derivatives were synthesized and screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating the potential for diverse chemical interactions within biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, polyamides derived from aromatic diamines and dicarboxylic acids, which include the amino-fluorophenyl group, exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties . These properties are critical for the practical application of these materials in various fields, including the development of high-performance polymers.
Applications De Recherche Scientifique
Synthesis and Characterization :
- Solvent-free synthesis and spectral analysis of some derivatives, including N-(3-chloro-4-fluorophenyl) variants, have been achieved using microwave irradiation. This process is significant for efficient and eco-friendly production of these compounds (Thirunarayanan & Sekar, 2013).
Biological Activity :
- Thiophene-2-carboxamide derivatives have been studied for their potential as antibiotics and against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial drugs (Ahmed, 2007).
- Certain thiophene derivatives synthesized from N-phenylbenzo[b]thiophene-3-carboxamide have shown antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential in the treatment of related disorders (Amr et al., 2010).
Antimicrobial Evaluation :
- Schiff bases of N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl) thiophenes have been synthesized and shown to exhibit antimicrobial activity, indicating their relevance in the development of new antimicrobial agents (Bhattacharjee et al., 2012).
Antinociceptive Activity :
- N-Substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been synthesized and their antinociceptive activity studied, suggesting their potential application in pain management (Shipilovskikh et al., 2020).
Anti-Inflammatory and Antioxidant Activity :
- Acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b] thiophene-3-carboxamide have been screened for anti-inflammatory and antioxidant activity, comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).
Antitumour Activity :
- The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar compound, has shown the ability to inhibit the proliferation of some cancer cell lines, demonstrating potential in cancer research (Hao et al., 2017).
Safety And Hazards
While specific safety and hazard information for “N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Propriétés
IUPAC Name |
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFWVVLFQGXCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)










